![molecular formula C16H18ClNO B1521251 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride CAS No. 1185002-02-1](/img/structure/B1521251.png)
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride
Descripción general
Descripción
The compound “3-([1,1’-Biphenyl]-2-yloxy)pyrrolidine hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a heterocyclic building block used in organic synthesis and a scaffold for biologically active compounds .
Synthesis Analysis
Pyrrolidine is a versatile scaffold for novel biologically active compounds . It can be synthesized from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings, such as proline derivatives . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
Pyrrolidine appears as a colorless to pale yellow liquid with an ammonia-like odor. It is infinitely miscible with water and conventional organic solvents such as methanol, acetone, ether, and chloroform .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Compounds
Research has been conducted on the synthesis, characterization, and reactivity study of heterocyclic compounds, which are crucial for developing new materials with potential applications in non-linear optics and as lead compounds for anti-cancer drugs. For example, a study explored the synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrating its potential in non-linear optics due to its first hyperpolarizability and stability in water, suggesting similar potential applications for structurally related compounds like 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (P. Murthy et al., 2017).
Antiviral and Antitumor Activities
Compounds structurally related to 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride have been investigated for their antiviral and antitumor activities. For instance, derivatives of tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside, were evaluated for their antiviral properties against various RNA and DNA viruses, showcasing the importance of structural modification at specific positions for enhanced biological activity (D. Bergstrom et al., 1984). This suggests the potential for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride to serve in similar capacities.
Conducting Polymers and Ligand Studies
Research into conducting polymers from low oxidation potential monomers based on pyrrole, such as the synthesis of derivatized bis(pyrrol-2-yl) arylenes, indicates the potential for related compounds to contribute to advancements in materials science. These polymers' low oxidation potentials render them stable in their conducting form, hinting at the possibilities for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride in electronic applications (G. Sotzing et al., 1996).
Furthermore, studies on hybrid ligands involving pyrrolidine rings for palladium(II) and mercury(II) complexes highlight the significance of such compounds in coordination chemistry and potential applications in catalysis and drug development (Garima Singh et al., 2003).
Antiarrhythmic and Antihypertensive Effects
Research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity suggests the therapeutic potential of these compounds in treating cardiovascular conditions. Some derivatives displayed strong antiarrhythmic and antihypertensive activities, indicating the scope for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride in medical research (Barbara Malawska et al., 2002).
Safety And Hazards
Direcciones Futuras
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
3-(2-phenylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-6-13(7-3-1)15-8-4-5-9-16(15)18-14-10-11-17-12-14;/h1-9,14,17H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYMKDJTMIKSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



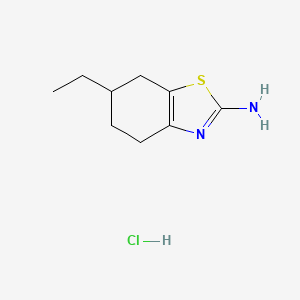
![5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521169.png)
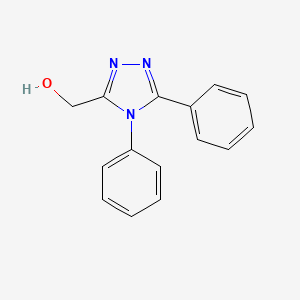
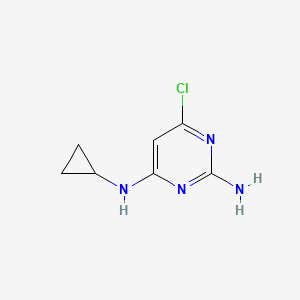
![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)
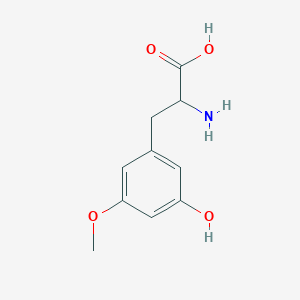
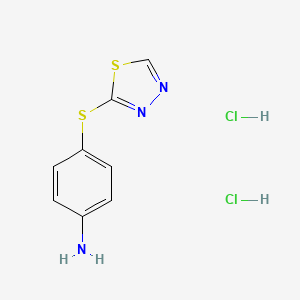
![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)
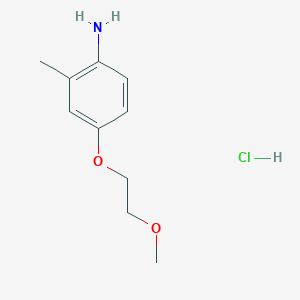
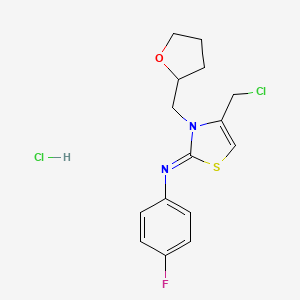
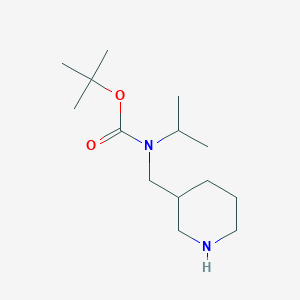
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)
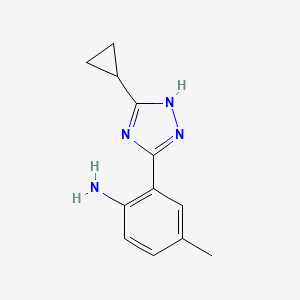
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)